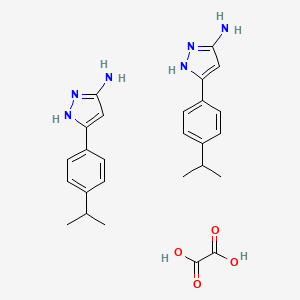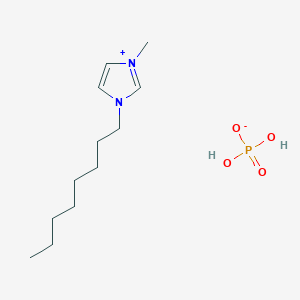
1-Octyl-3-methylimidazolium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyl-3-methylimidazolium dihydrogen phosphate is an ionic liquid belonging to the imidazolium family. Ionic liquids are salts that are liquid at or below 100°C and are composed entirely of ions. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These characteristics make it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octyl-3-methylimidazolium dihydrogen phosphate can be synthesized through a reaction between 1-octyl-3-methylimidazolium chloride and phosphoric acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization or distillation to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-3-methylimidazolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The imidazolium ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphates, while substitution reactions can produce a variety of substituted imidazolium compounds .
Scientific Research Applications
1-Octyl-3-methylimidazolium dihydrogen phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-octyl-3-methylimidazolium dihydrogen phosphate exerts its effects involves several molecular interactions:
Comparison with Similar Compounds
1-Octyl-3-methylimidazolium dihydrogen phosphate can be compared with other similar compounds in the imidazolium family:
1-Butyl-3-methylimidazolium dihydrogen phosphate: Similar in structure but with a shorter alkyl chain, leading to different solubility and stability properties.
1-Ethyl-3-methylimidazolium dihydrogen phosphate: Another similar compound with a shorter alkyl chain, used in different applications due to its distinct physicochemical properties.
1-Octyl-3-methylimidazolium hexafluorophosphate: This compound has a different anion, leading to variations in its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound, particularly its balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C12H25N2O4P |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
dihydrogen phosphate;1-methyl-3-octylimidazol-1-ium |
InChI |
InChI=1S/C12H23N2.H3O4P/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-12H,3-9H2,1-2H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
ZKJZHIXOEJVNFB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
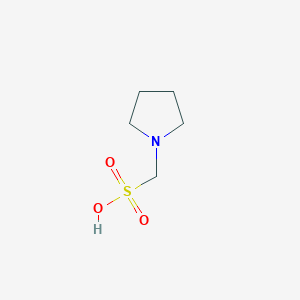
![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)

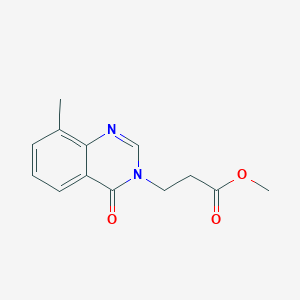
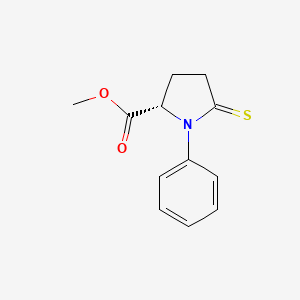

![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)

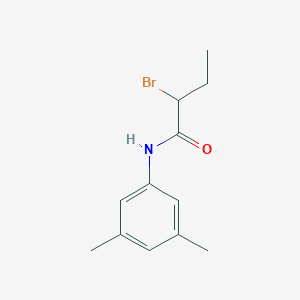
![6-Bromo-4-chlorobenzo[d]isothiazole](/img/structure/B12862890.png)
